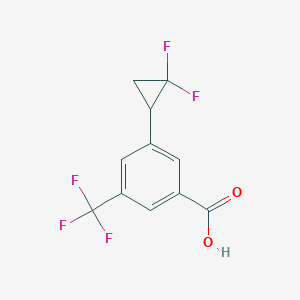

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid

Beschreibung

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a 2,2-difluorocyclopropyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The compound’s unique structure combines the steric and electronic effects of the cyclopropane ring with the strong electron-withdrawing properties of fluorine and trifluoromethyl groups.

Eigenschaften

IUPAC Name |

3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c12-10(13)4-8(10)5-1-6(9(17)18)3-7(2-5)11(14,15)16/h1-3,8H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNIOSGNPSJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid typically involves the introduction of the difluorocyclopropyl and trifluoromethyl groups onto a benzoic acid derivative. One common method includes the cyclopropanation of a suitable precursor followed by trifluoromethylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and specialized reagents like diethylzinc and trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluorocyclopropyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Findings:

Substituent Position and Electronic Effects :

- The 3-position substituent significantly impacts electronic properties. For example:

- Chlorine at position 3 (as in 3-chloro-5-(trifluoromethyl)benzoic acid) increases acidity (pKa ~2.5) compared to fluorine-substituted analogs (pKa ~3.0) due to stronger electron withdrawal .

Trifluoromethyl Group :

- The -CF₃ group at position 5 is a common feature across analogs, enhancing lipophilicity (logP ~3.5–4.5) and resistance to oxidative metabolism. This group is critical for target binding in kinase inhibitors and antimicrobial agents .

Synthetic Complexity :

- Cyclopropanation steps required for the 2,2-difluorocyclopropyl group may reduce synthetic yield (e.g., ~50–60% in similar protocols) compared to simpler halogenation methods used for 3-fluoro or 3-chloro derivatives (70–85% yields) .

Pharmacological Potential: 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) is a validated intermediate in APIs, suggesting that the difluorocyclopropyl analog could be explored for similar applications, particularly where enhanced conformational rigidity is advantageous .

Biologische Aktivität

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid is a novel organic compound characterized by the presence of difluorocyclopropyl and trifluoromethyl groups attached to a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- IUPAC Name : 3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid

- CAS Number : 2377032-45-4

- Molecular Formula : C11H7F5O2

The compound's structure is notable for its fluorinated groups, which can enhance its lipophilicity and binding affinity to biological targets.

The biological activity of 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid is primarily attributed to its interaction with specific molecular targets. The difluorocyclopropyl and trifluoromethyl groups may enhance the compound's binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, including antimicrobial and potential anticancer effects.

Research Findings

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Activity : Preliminary evaluations suggest that compounds with similar fluorinated structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antitumor Activity : Some studies indicate that fluorinated benzoic acids can exhibit moderate antitumor activity against cancer cell lines such as SW480 and PC3 . The mechanism may involve inhibition of topoisomerases, which are critical for DNA replication.

- Pharmacokinetics : The pharmacokinetic profiles of fluorinated compounds often demonstrate enhanced absorption and bioavailability due to their lipophilic nature . This property may facilitate their use as pharmaceutical intermediates.

Case Study 1: Antimicrobial Evaluation

In a comparative study of various fluorinated compounds, 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity, with MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid | 4 | MRSA |

| Control Antibiotic | 2 | MRSA |

Case Study 2: Antitumor Activity Assessment

A study investigating the antitumor effects of various benzoic acid derivatives found that the compound showed moderate cytotoxicity against prostate cancer cell lines (PC3). The study measured cell viability using MTT assays.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid | 15 | PC3 |

| Control Drug | 10 | PC3 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : Synthesis optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, trifluoroacetic acid is commonly used for deprotection in analogous trifluoromethyl-substituted benzoic acid syntheses . Solvent selection (e.g., dimethylformamide or ethanol) significantly impacts solubility and reaction efficiency, as observed in similar fluorinated benzoic acid preparations . Kinetic monitoring via TLC or HPLC is recommended to identify intermediate formation and optimize reaction time.

Q. What purification techniques are effective for isolating high-purity 3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : Recrystallization using ethanol or aqueous ethanol mixtures is effective for removing unreacted starting materials, as demonstrated for structurally related fluorinated benzoic acids . Column chromatography with silica gel and a gradient of ethyl acetate/hexane can resolve polar byproducts. Purity validation should include HPLC (≥98% purity threshold) and NMR to confirm structural integrity .

Q. Which analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for verifying fluorinated substituents (e.g., difluorocyclopropyl and trifluoromethyl groups). NMR helps confirm aromatic proton environments and cyclopropane ring integrity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from fluorine atoms.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (e.g., B3LYP/6-31G*) should incorporate solvent models (e.g., PCM for DMSO or CDCl) to improve shift accuracy. Experimental validation via variable-temperature NMR can identify dynamic processes affecting resonance splitting . Cross-referencing with X-ray crystallography data (if available) provides structural validation .

Q. What strategies mitigate regioselectivity challenges during fluorination or cyclopropane functionalization?

- Methodological Answer : Regioselectivity in fluorinated cyclopropane systems can be controlled using directing groups (e.g., ester or amide moieties) or transition-metal catalysts. For example, palladium-mediated C–H activation has been employed in analogous trifluoromethyl benzoic acid syntheses to direct fluorination . Computational modeling (e.g., Fukui function analysis) predicts reactive sites and guides reagent selection.

Q. How does pH influence the stability of 3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid in aqueous solutions?

- Methodological Answer : Stability studies should be conducted across pH 1–13 at 25°C and 40°C. HPLC monitoring reveals degradation products (e.g., decarboxylation or cyclopropane ring opening). Buffered solutions (e.g., phosphate or acetate) help isolate pH-specific degradation pathways. For fluorinated benzoic acids, acidic conditions (pH < 3) often accelerate decarboxylation, while basic conditions (pH > 10) may hydrolyze the cyclopropane moiety .

Q. What are the key degradation products, and how can they be identified during long-term storage?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS identifies major degradation products. For example, trifluoromethyl group oxidation or cyclopropane ring cleavage can generate fluorinated aldehydes or carboxylic acids. Comparative analysis with synthetic standards (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid derivatives) confirms degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.